5-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Beschreibung
5-(2,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a dichlorophenyl substituent at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern of chlorine atoms on the phenyl ring and the carboxylic acid moiety in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmaceutical or agrochemical applications.
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-8(12)6(3-5)9-7(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJJDTAJXAHGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=NN2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217597 | |
| Record name | 3-(2,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152543-60-6 | |
| Record name | 3-(2,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152543-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 5-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Case Study:
In a comparative analysis of several pyrazole derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, which is comparable to established antibiotics such as penicillin.
Anti-inflammatory Properties
Another notable application is its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This property suggests potential uses in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Data Table: Anti-inflammatory Activity Comparison
Pesticide Development
The compound has been identified as an important intermediate in the synthesis of novel agrochemicals. Its structural characteristics allow for modifications that enhance efficacy against pests while reducing toxicity to non-target organisms.
Case Study:
In the synthesis of a new class of fungicides, researchers utilized this compound as a key building block. The resulting compounds demonstrated improved efficacy against fungal pathogens such as Fusarium spp., which are notorious for causing crop failures.
Herbicidal Activity
Studies have also explored the herbicidal potential of this compound. Preliminary results indicate that formulations containing this compound effectively control weed species without harming crops.
Data Table: Herbicidal Efficacy
| Compound | Effective Concentration (g/ha) | Target Weed Species |
|---|---|---|
| This compound | 150 | Amaranthus retroflexus |
| Glyphosate | 200 | Amaranthus retroflexus |
| Atrazine | 250 | Amaranthus retroflexus |
Wirkmechanismus
The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
[3-(Difluoromethyl)-4-Methyl-1H-Pyrazol-1-yl]Acetic Acid
This compound replaces the dichlorophenyl group with a difluoromethyl and methyl substituent while retaining a carboxylic acid-derived moiety (acetic acid). Key differences include:
- Biological Activity : Fluorinated pyrazoles are often prioritized in drug discovery due to improved metabolic stability and bioavailability.
Pyrazole-4-Carboxylic Acid Derivatives Without Halogenation
Non-halogenated analogs, such as pyrazole-4-carboxylic acid, lack the dichlorophenyl group, resulting in:
- Simpler Synthesis : Halogenation steps are eliminated, reducing synthetic complexity and cost.
Structural and Property Comparison Table
Research Findings and Challenges
- Synthetic Accessibility : The dichlorophenyl-substituted pyrazoles require multi-step syntheses involving cyclocondensation and halogenation, which may explain the discontinuation of the 3,5-isomer due to low yields or purification difficulties .
- Crystallography and Structural Analysis : Tools like SHELX have been instrumental in resolving the crystal structures of pyrazole derivatives, enabling precise determination of substituent effects on molecular packing . For example, SHELXL’s refinement capabilities could elucidate differences in hydrogen-bonding networks between the 2,5- and 3,5-dichloro isomers.
Biologische Aktivität
5-(2,5-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class and features a dichlorophenyl group attached to the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 233.07 g/mol. The presence of chlorine substituents enhances its biological activity by influencing electronic properties and steric factors.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are important for various physiological processes. The inhibition occurs through binding at the active site, preventing substrate access.
- Receptor Modulation : It may also modulate receptor activity, impacting signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. For instance, studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including lung cancer (A549) cells. The structure-activity relationship suggests that modifications to the phenyl group can enhance or diminish this activity.
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | 67.4 | |
| 5-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid | A549 | 59.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The effectiveness varies based on structural modifications, indicating a clear SAR.
Case Study 1: Inhibition of Carbonic Anhydrases
In a detailed study examining the inhibitory effects on human carbonic anhydrases (CAs), derivatives of pyrazole compounds were synthesized and tested. The results indicated that certain derivatives exhibited nanomolar inhibition against CA IX and CA XII, which are implicated in tumor growth.
- Key Findings :
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was conducted to understand how variations in substituents affect biological activity. It was found that electron-withdrawing groups at the para position significantly enhanced inhibitory activities against target enzymes.
Q & A
Q. What are the optimal synthetic routes for 5-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves a multi-step process starting with hydrazine derivatives and substituted diketones. For example, Wei Wang et al. (2008) synthesized the compound via condensation of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol and toluene, followed by acid-catalyzed cyclization and hydrolysis . Key parameters include:
- Solvent choice : Toluene and ethanol mixtures improve solubility and cyclization efficiency.
- Catalyst : p-Toluenesulfonic acid enhances cyclization kinetics.
- Temperature : Reflux conditions (110–120°C) are critical for dehydrative ring closure.
| Step | Conditions | Yield |
|---|---|---|
| Hydrazone formation | RT, 18 h | ~70% |
| Cyclization | Reflux, 1 h | 85–90% |
| Hydrolysis | KOH/MeOH, RT | 65–70% |
Methodological Insight : Optimizing stoichiometry (1:1.05 hydrazine:diketone) minimizes side products like unreacted hydrazones .
Q. How is the compound’s structure validated, and what analytical techniques are prioritized?
Answer: Structural validation relies on X-ray crystallography (for solid-state conformation) and NMR/FT-IR (solution-phase analysis). The asymmetric unit contains two independent molecules with distinct dihedral angles between pyrazole and dichlorophenyl rings (58.42° and 57.07°), confirmed by X-ray diffraction .
- NMR : NMR shows pyrazole protons at δ 6.2–7.8 ppm and carboxylic acid protons at δ 12.5–13.0 ppm.
- FT-IR : Carboxylic O-H stretch at 2500–3000 cm, C=O at 1680–1700 cm.
Critical Note : Intramolecular O-H⋯O hydrogen bonds stabilize the crystal lattice, confirmed by bond lengths (1.85–1.89 Å) .
Q. What are the solubility and stability profiles under varying pH conditions?
Answer: The compound exhibits pH-dependent solubility:
- Acidic conditions (pH < 2) : High solubility due to protonated carboxylic acid.
- Neutral/basic conditions (pH > 6) : Precipitation occurs as deprotonation reduces polarity.
Stability studies in DMSO/water (1:1) show <5% degradation over 72 h at 4°C, but hydrolysis accelerates at pH > 8 due to ester-like reactivity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence bioactivity in cannabinoid receptor modulation?
Answer: The 2,5-dichlorophenyl group enhances lipophilicity (logP ~3.2) and π-π stacking with receptor hydrophobic pockets. Comparative studies show:
- Electron-withdrawing groups (e.g., Cl, F) at the 2- and 5-positions increase binding affinity (IC < 100 nM) by stabilizing charge-transfer interactions.
- Methyl substitution on the pyrazole ring reduces steric hindrance, improving conformational flexibility for receptor docking .
Data Contradiction : While 4-methyl analogs show enhanced in vitro activity, in vivo metabolic stability decreases due to CYP450 oxidation .
Q. What computational models predict the compound’s interaction with cyclooxygenase-2 (COX-2)?
Answer: Molecular docking (AutoDock Vina) and MD simulations reveal:
- Binding pocket : Carboxylic acid forms salt bridges with Arg120 (ΔG = -9.2 kcal/mol).
- Chlorophenyl groups occupy hydrophobic subpockets (Tyr355, Leu359).
Validation : Correlation between computed binding energies and experimental IC values (R = 0.87) supports model accuracy .
Q. How do crystallographic π-π interactions impact solid-state stability and formulation?
Answer: X-ray data reveal intermolecular π-π stacking (centroid distances: 3.835–3.859 Å) between pyrazole and dichlorophenyl rings, contributing to:
Q. What contradictions exist in reported biological activities, and how are they resolved?
Answer: Discrepancies in antimicrobial IC values (e.g., 8–25 μM for S. aureus) arise from assay conditions:
- Serum interference : FBS in media reduces apparent activity by 30–40%.
- pH effects : Activity decreases at pH 7.4 vs. 6.5 (physiological vs. infection sites).
Resolution : Standardized protocols (CLSI guidelines) and intracellular uptake assays (e.g., fluorescence microscopy) clarify true efficacy .
Q. What synthetic strategies address regioselectivity in pyrazole ring formation?
Answer: Regioselectivity is controlled by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
